molecular formula C12H7FN2O2S B8482385 6-(4-Fluoro-phenyl)-imidazo[2,1-b]thiazole-2-carboxylic acid

6-(4-Fluoro-phenyl)-imidazo[2,1-b]thiazole-2-carboxylic acid

Cat. No. B8482385
M. Wt: 262.26 g/mol
InChI Key: UUTZFVIIZJNLJH-UHFFFAOYSA-N
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Patent
US08080569B2

Procedure details

To a solution of 2-bromo-6-(4-fluoro-phenyl)-imidazo[2,1-b]thiazole (example 22, 100 mg, 0.336 mmol) in 5 ml THF were added 200 μl butyllithium (2.5 M) in hexane at −60° C. The mixture was stirred for 10 min, solid carbon dioxide was added and the mixture was allowed to warm at RT. The solution was quenched with methanol and water, acidified and extracted with ethyl acetate. The organic layer was separated, washed with water, dried and evaporated. The crude product was purified by preparative HPLC (RP18, acetonitrile/water 0.1% TFA) to yield 9 mg (10%) of the desired product. MS: M+H+=263.03.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
10%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][C:5]2=[N:7][C:8]([C:10]3[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=3)=[CH:9][N:4]2[CH:3]=1.C([Li])CCC.[C:22](=[O:24])=[O:23]>C1COCC1.CCCCCC>[F:16][C:13]1[CH:14]=[CH:15][C:10]([C:8]2[N:7]=[C:5]3[N:4]([CH:9]=2)[CH:3]=[C:2]([C:22]([OH:24])=[O:23])[S:6]3)=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC1=CN2C(S1)=NC(=C2)C2=CC=C(C=C2)F
Name
Quantity
200 μL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was quenched with methanol and water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by preparative HPLC (RP18, acetonitrile/water 0.1% TFA)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1N=C2SC(=CN2C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9 mg
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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